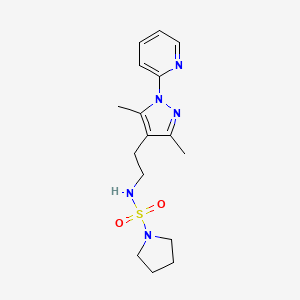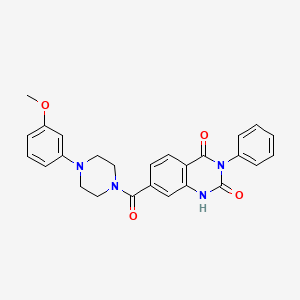
7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H24N4O4 and its molecular weight is 456.502. The purity is usually 95%.
BenchChem offers high-quality 7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Properties
This compound exhibits promising anticancer activity due to its ability to inhibit specific kinases involved in cell proliferation and survival pathways. Researchers have explored its potential as a targeted therapy for various cancers, including breast, lung, and colon cancer. Mechanistically, it interferes with signaling pathways such as EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), leading to tumor growth suppression .
Antimicrobial Activity
Studies have highlighted the compound’s antibacterial and antifungal properties. It effectively inhibits the growth of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans). Researchers are investigating its potential as a novel antimicrobial agent, especially against drug-resistant strains .
Anti-inflammatory Effects
The compound modulates inflammatory responses by targeting specific enzymes (e.g., COX-2, NF-κB) involved in the inflammatory cascade. Its anti-inflammatory properties make it a candidate for conditions like rheumatoid arthritis and inflammatory bowel diseases .
Neuroprotective Potential
Preclinical studies suggest that this compound may protect neurons from oxidative stress and neurodegenerative processes. Researchers are exploring its role in conditions like Alzheimer’s disease and Parkinson’s disease .
Antiviral Activity
Initial investigations indicate that the compound exhibits antiviral effects against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Further research is needed to understand its mechanism of action and potential clinical applications .
Cardiovascular Applications
The compound’s vasodilatory properties have drawn interest in cardiovascular research. It relaxes blood vessels, potentially aiding in hypertension management. Additionally, its antiplatelet effects may contribute to preventing thrombosis .
Chemical Biology and Drug Design
Researchers use this compound as a scaffold for designing novel kinase inhibitors. By modifying its structure, they aim to create more potent and selective drugs for various diseases, including cancer and inflammatory disorders .
Metabolic Disorders
Preliminary studies suggest that the compound may influence glucose metabolism and insulin sensitivity. Researchers explore its potential in managing diabetes and related metabolic conditions .
特性
IUPAC Name |
7-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-3-phenyl-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4/c1-34-21-9-5-8-20(17-21)28-12-14-29(15-13-28)24(31)18-10-11-22-23(16-18)27-26(33)30(25(22)32)19-6-3-2-4-7-19/h2-11,16-17H,12-15H2,1H3,(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCWTLVCCZUMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


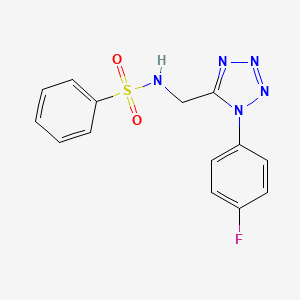
![1-(4-((1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2744648.png)
![4-morpholin-4-ylsulfonyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2744649.png)
![3-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methoxybenzamide](/img/structure/B2744652.png)

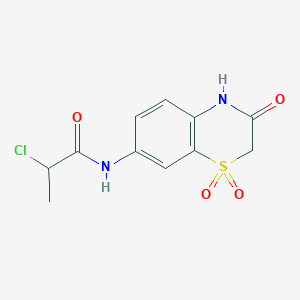
![2-(8-Methoxy-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid](/img/structure/B2744656.png)
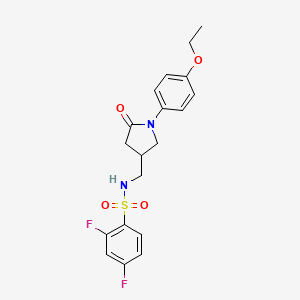
![3,5-Dibromo-1-[2-(4-nitrophenyl)ethyl]-1H-1,2,4-triazole](/img/structure/B2744660.png)
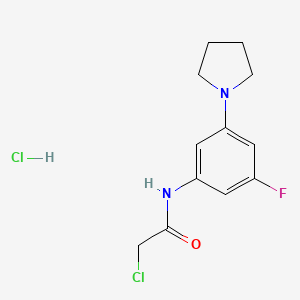
![1-[4-(6-Bromo-3-fluoropyridine-2-carbonyl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2744665.png)
![4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(diethylamino)-3(2H)-pyridazinone](/img/structure/B2744666.png)
